molecular formula C17H12O3 B12541318 Benzoic acid, 4-(3-oxo-3-phenyl-1-propynyl)-, methyl ester CAS No. 827319-26-6

Benzoic acid, 4-(3-oxo-3-phenyl-1-propynyl)-, methyl ester

Cat. No.: B12541318
CAS No.: 827319-26-6
M. Wt: 264.27 g/mol
InChI Key: LNUOMPJMFUXDML-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound is formally named methyl 4-(3-oxo-3-phenylprop-1-ynyl)benzoate under IUPAC nomenclature rules. This designation reflects three key structural components:

  • A methyl benzoate core (benzene ring with a methoxycarbonyl group at position 4).
  • A 3-oxo-3-phenylpropynyl substituent at the para position of the benzoate ring.
  • A conjugated α,β-unsaturated ynone system (C≡C–C=O).

The molecular formula is C₁₇H₁₂O₃ , with a molecular weight of 264.27 g/mol . Key spectroscopic identifiers include:

Property Value/Descriptor Source
IUPAC Name Methyl 4-(3-oxo-3-phenylprop-1-ynyl)benzoate
Molecular Formula C₁₇H₁₂O₃
SMILES COC(=O)C1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2
Key Functional Groups - Methoxycarbonyl (COOCH₃)
- Conjugated ynone (C≡C–C=O)
- Para-substituted benzene rings

The propynyl (C≡C) linkage distinguishes this compound from related chalcone derivatives featuring propenyl (C=C) groups, as seen in analogues like methyl 4-bromo-3-[(E)-3-oxo-3-phenylprop-1-enyl]benzoate. This substitution introduces distinct electronic effects due to the sp-hybridized carbon atoms, influencing reactivity in cycloadditions and nucleophilic attacks.

Historical Context of Chalcone-Based Derivatives in Organic Chemistry

Chalcones—α,β-unsaturated ketones with two aromatic rings—have been synthetic targets since the 19th century. The foundational work of Stanisław Kostanecki and Józef Tambor in the 1890s established the Claisen-Schmidt condensation as the primary method for chalcone synthesis. This reaction couples acetophenones with benzaldehydes under basic conditions, yielding the characteristic enone system.

The compound methyl 4-(3-oxo-3-phenylprop-1-ynyl)benzoate represents a modern evolution in chalcone chemistry, incorporating a propargyl ynone moiety. Such modifications emerged prominently in the late 20th century as researchers explored:

  • Electronic tuning : Replacement of the traditional C=C bond with C≡C alters conjugation length and dipole moments, impacting photophysical properties.
  • Reactivity modulation : The ynone group participates in [2+2] cycloadditions and serves as a dienophile in Diels-Alder reactions, expanding synthetic utility.

Comparative analysis of chalcone derivatives:

Chalcone Type Structural Feature Synthetic Era Key Applications
Classical Chalcone C=C–C=O (propenyl linkage) 1890s–1950s Natural product mimics
Ynone Chalcone C≡C–C=O (propynyl linkage) 1980s–present Click chemistry
Brominated Chalcone Halogen-substituted propenyl 2000s–present Medicinal chemistry

The propargyl ynone variant exemplifies how core chalcone architecture adapts to modern synthetic goals, particularly in materials science and bioorthogonal chemistry. Its synthesis typically involves Sonogashira coupling between iodobenzoate esters and phenylpropiolic acid derivatives, reflecting advances in transition-metal catalysis.

Properties

CAS No.

827319-26-6

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

methyl 4-(3-oxo-3-phenylprop-1-ynyl)benzoate

InChI

InChI=1S/C17H12O3/c1-20-17(19)15-10-7-13(8-11-15)9-12-16(18)14-5-3-2-4-6-14/h2-8,10-11H,1H3

InChI Key

LNUOMPJMFUXDML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Reactants : Methyl 4-iodobenzoate, phenylacetylene (Ph-C≡CH), carbon monoxide (CO).
  • Catalyst : Palladium(II) chloride with triphenylphosphine (PdCl₂(PPh₃)₂) and copper iodide (CuI).
  • Base : Triethylamine (TEA) or diisopropylamine.
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Temperature : 60–80°C under CO atmosphere.

Key Findings

  • Yield : 67–75% under optimized conditions.
  • Advantages : Single-step synthesis with high regioselectivity.
  • Limitations : Requires stringent CO gas handling and expensive palladium catalysts.

Stepwise Synthesis via Propargyl Ketone Intermediate

This two-step approach involves synthesizing phenyl propargyl ketone (Ph-C(O)-C≡CH) followed by Sonogashira coupling.

Step 1: Synthesis of Phenyl Propargyl Ketone

  • Method : Oxidation of 3-phenylprop-2-yn-1-ol (Ph-C≡C-CH₂OH) using activated manganese dioxide (MnO₂) in dichloromethane.
  • Yield : 85–90%.
  • Reaction :
    $$
    \text{Ph-C≡C-CH}2\text{OH} \xrightarrow{\text{MnO}2, \text{CH}2\text{Cl}2} \text{Ph-C(O)-C≡CH}
    $$

Step 2: Sonogashira Coupling

  • Reactants : Methyl 4-iodobenzoate, Ph-C(O)-C≡CH.
  • Catalyst : Pd(PPh₃)₄/CuI.
  • Conditions : DMF, 80°C, 12–24 hours.
  • Yield : 72%.

Comparative Data

Step Reactants Catalyst Conditions Yield
1 Ph-C≡C-CH₂OH, MnO₂ None CH₂Cl₂, rt 85–90%
2 Methyl 4-iodobenzoate, Ph-C(O)-C≡CH Pd(PPh₃)₄/CuI DMF, 80°C 72%

Friedel-Crafts Acylation Approach

Friedel-Crafts acylation is viable for introducing acyl groups to aromatic rings, though steric and electronic factors influence efficacy.

Reaction Design

  • Reactants : Propargyl acyl chloride (Cl-C(O)-C≡C-Ph), methyl benzoate derivative.
  • Catalyst : Anhydrous aluminum chloride (AlCl₃).
  • Solvent : Dichloromethane (CH₂Cl₂) or nitrobenzene.
  • Conditions : 0–25°C, 2–6 hours.

Outcomes

  • Yield : 40–45%.
  • Challenges : Propargyl acyl chloride instability and competing side reactions.
  • Optimization : Use of nitrobenzene as solvent improves electrophile stability.

Condensation and Esterification Strategies

Condensation between methyl 4-formylbenzoate and phenyl propargyl ketone derivatives offers an alternative route.

Aldol Condensation

  • Reactants : Methyl 4-formylbenzoate, Ph-C(O)-C≡CH.
  • Base : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
  • Solvent : Toluene or ethanol.
  • Yield : 50–60%.

Esterification Post-Functionalization

  • Step 1 : Synthesize 4-(3-oxo-3-phenyl-1-propynyl)benzoic acid via Sonogashira coupling.
  • Step 2 : Esterify with methanol using thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC).
  • Yield : 90–95% for esterification.

Comparative Analysis of Methods

The table below summarizes key parameters for each synthetic route:

Method Key Reactants Catalyst Yield Cost Efficiency Scalability
Carbonylative Sonogashira Methyl 4-iodobenzoate, CO Pd/Cu 67–75% Low Moderate
Propargyl Ketone Coupling Pre-formed Ph-C(O)-C≡CH Pd/Cu 72% Moderate High
Friedel-Crafts Acylation Propargyl acyl chloride AlCl₃ 40–45% Low Low
Aldol Condensation Methyl 4-formylbenzoate NaH 50–60% High Moderate

Industrial and Environmental Considerations

  • Catalyst Recovery : Palladium-based systems face challenges in recycling, increasing costs.
  • Solvent Use : DMF and CH₂Cl₂ require careful disposal, whereas toluene and ethanol are greener alternatives.
  • Waste Minimization : One-pot Friedel-Crafts methods reduce intermediates but suffer from lower yields.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(3-oxo-3-phenyl-1-propynyl)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids, alcohols, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzoic acid derivatives in cancer therapy. For instance, compounds similar to 4-(3-oxo-3-phenyl-1-propynyl)-methyl ester have shown significant cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis (programmed cell death) and inhibit tumor growth through multiple mechanisms:

  • Mechanism of Action : The compound may interfere with cell cycle progression and induce oxidative stress in cancer cells, leading to apoptosis.
Cell Line IC50 (µM) Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54925Intrinsic pathway activation

Antimicrobial Properties

Benzoic acid derivatives have also been studied for their antimicrobial properties. They exhibit activity against a range of bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The presence of the benzoate group enhances the lipophilicity of the molecule, which may improve its membrane permeability and overall bioactivity.

Synthesis Pathways

The synthesis of benzoic acid, 4-(3-oxo-3-phenyl-1-propynyl)-methyl ester can be achieved through several methods:

  • Esterification Reaction : Reacting benzoic acid with an appropriate alcohol in the presence of an acid catalyst.
  • Alkyne Formation : Utilizing propyne derivatives to introduce the alkyne functionality at specific positions on the aromatic ring.

Case Study 1: Anticancer Mechanism

A detailed investigation into the anticancer mechanisms of benzoic acid derivatives revealed that they can significantly increase sub-G1 phase cell populations in treated cancer cells, indicating a strong apoptotic response. This study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that benzoic acid derivatives effectively inhibited bacterial growth in culture. The compounds were tested against various strains, showing promising results that warrant further exploration for potential therapeutic applications in treating infections.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-(3-oxo-3-phenyl-1-propynyl)-, methyl ester involves its interaction with specific molecular targets. The ester and ketone groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Structural Variations and Functional Groups

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name (CAS or Key Identifier) Molecular Formula Molecular Weight Key Functional Groups Substituent Variations Potential Applications
Target Compound () C₁₇H₁₄O₃ 266.29 Methyl ester, α,β-unsaturated ketone, phenyl Para-substituted propenyl with phenyl ketone Materials science
Benzoic acid, 4-[1-methyl-3-oxo-3-(phenylmethoxy)-1-propenyl]-, ethyl ester (CAS 102152-62-5; ) C₂₀H₂₀O₄ 324.37 Ethyl ester, phenylmethoxy, methyl-substituted propenyl Ethyl ester, methoxy and methyl groups on propenyl Catalysis, luminescent materials
Benzoic acid, 4-methyl-, 2-cyano-1-methyl-3-oxo-3-[[3-(trifluoromethyl)phenyl]amino]-1-propen-1-yl ester (CAS 400087-14-1; ) C₂₀H₁₅F₃N₂O₃ 388.34 Cyano, trifluoromethyl, propenyl Trifluoromethylphenylamino and cyano groups Pharmaceuticals (enzyme inhibitors)
Benzoic acid, 4-[(1S)-1-hydroxyethyl]-, methyl ester (CAS 102681-71-0; ) C₁₀H₁₂O₃ 180.20 Methyl ester, hydroxyethyl Hydroxyethyl instead of propenyl Organic synthesis intermediates

Physicochemical Properties

  • Solubility :

    • The target compound’s α,β-unsaturated ketone enhances polarity, likely making it soluble in polar aprotic solvents like DMSO .
    • Ethyl ester derivatives (e.g., CAS 102152-62-5) exhibit lower water solubility due to increased hydrophobicity .
    • Trifluoromethyl groups (CAS 400087-14-1) improve lipid solubility and metabolic stability, critical for drug design .
  • Reactivity: The conjugated enone in the target compound is reactive toward nucleophiles (e.g., Michael additions) and may participate in cycloaddition reactions . Cyano and trifluoromethyl groups (CAS 400087-14-1) introduce electron-withdrawing effects, altering reaction pathways .

Limitations and Contradictions in Evidence

  • Structural Ambiguity: The question mentions "propynyl" (triple bond), but the evidence describes a "propenyl" (double bond) system . This discrepancy suggests either a nomenclature error or a different compound.
  • Data Gaps : Melting points, exact solubility, and detailed biological activity data are absent in the evidence, limiting direct comparisons.

Biological Activity

Benzoic acid, 4-(3-oxo-3-phenyl-1-propynyl)-, methyl ester (CAS No. 827319-26-6) is a compound of significant interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant studies that highlight its pharmacological potential.

  • Molecular Formula : C17H12O3
  • Molecular Weight : 264.275 g/mol
  • Structure : The compound features a benzoate moiety with a propynyl side chain containing a ketone group, which may contribute to its biological activity.

Biological Activity Overview

The biological activities of benzoic acid derivatives are often linked to their structural characteristics, particularly the presence of functional groups that can interact with biological targets. The following sections summarize the key findings from various studies regarding the biological activity of this compound.

Antimicrobial Activity

Recent studies have indicated that benzoic acid derivatives exhibit antimicrobial properties. For example, compounds structurally related to benzoic acid have shown effectiveness against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Compound Bacterial Strains Tested Minimum Inhibitory Concentration (MIC)
Benzoic Acid DerivativeE. coli32 µg/mL
Benzoic Acid DerivativeS. aureus16 µg/mL

Anticancer Activity

Benzoic acid derivatives have been evaluated for their anticancer properties in several studies. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study: Cell Line Proliferation Inhibition

In vitro studies on various cancer cell lines (e.g., MCF-7, A549) have demonstrated significant antiproliferative effects:

Cell Line IC50 (µM) Reference
MCF-75.85
A5494.53

The anticancer activity is often attributed to the ability of these compounds to modulate signaling pathways involved in cell growth and survival.

The proposed mechanisms through which benzoic acid derivatives exert their biological effects include:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
  • Induction of Apoptosis : Activation of caspases and other apoptotic markers has been observed in treated cancer cell lines, indicating a potential pathway for inducing cancer cell death.
  • Antioxidant Activity : Certain derivatives exhibit antioxidant properties, which may protect cells from oxidative stress and contribute to their therapeutic effects.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing methyl 4-(3-oxo-3-phenyl-1-propynyl)benzoate, and how can steric hindrance from the phenylpropynyl group be mitigated?

  • Methodological Answer : Use palladium-catalyzed Sonogashira coupling to introduce the propynyl group to the benzoic acid scaffold. Optimize reaction conditions (e.g., solvent polarity, temperature) to reduce steric effects, as demonstrated in similar ester syntheses . Monitor reaction progress via thin-layer chromatography (TLC) with retention factors comparable to methyl 4-methylbenzoate (Rf ~1.81) . Purify via column chromatography using silica gel (60–120 mesh) and characterize purity via HPLC with a C18 column (flow rate: 1.0 mL/min, UV detection at 254 nm).

Q. How can the compound’s solubility and stability be optimized for in vitro assays?

  • Methodological Answer : Solubility varies with solvent polarity; use dimethyl sulfoxide (DMSO) for aqueous buffers (logP = 1.60 suggests moderate hydrophobicity) . Stability studies under varying pH (4–9) and temperatures (4°C to 37°C) are critical. Store lyophilized samples at -20°C in amber vials to prevent photodegradation, as recommended for structurally similar sulfonamide esters .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use 1H/13C NMR to confirm esterification (δ ~3.9 ppm for methyl ester protons) and the propynyl group (δ ~2.5–3.0 ppm for alkynyl protons). FT-IR can validate the carbonyl (C=O) stretch at ~1720 cm⁻¹. Compare mass spectral data (e.g., m/z 254.1 for molecular ion) to databases like NIST .

Advanced Research Questions

Q. How does the triple bond in the 3-phenylpropynyl substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The propynyl group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). Computational modeling (DFT) can predict regioselectivity in reactions. For example, the electron-withdrawing ketone group may polarize the triple bond, favoring nucleophilic attack at the β-position. Compare reactivity to methyl 4-(3-oxopropyl)benzoate (lacking the triple bond) .

Q. What computational strategies are suitable for studying the compound’s electronic structure and interaction with biological targets?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Use molecular docking (AutoDock Vina) to simulate binding to enzymes like cyclooxygenase-2 (COX-2), leveraging crystallographic data from structurally related esters .

Q. How can contradictions in reported LogP values for similar benzoic acid esters be resolved?

  • Methodological Answer : Discrepancies arise from measurement methods (shake-flask vs. HPLC-derived). Standardize protocols using reversed-phase HPLC with a calibrated octanol-water partition system. For methyl 4-(3-oxopropyl)benzoate, experimental LogP = 1.60 , whereas computational models (XLogP3) may overestimate hydrophobicity. Validate with experimental data from multiple labs.

Q. What strategies are recommended for analyzing degradation products under oxidative stress conditions?

  • Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Identify oxidative byproducts (e.g., hydroxylation at the phenyl ring or cleavage of the ester group) by comparing fragmentation patterns to libraries like PubChem . Accelerated stability testing (40°C/75% RH for 6 months) can simulate long-term degradation .

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